molecular formula C26H18N2O4Zn B1384523 Bis[2-(2-benzoxazolyl)phenolato]zinc(II) CAS No. 23467-27-8

Bis[2-(2-benzoxazolyl)phenolato]zinc(II)

Cat. No.: B1384523
CAS No.: 23467-27-8
M. Wt: 487.8 g/mol
InChI Key: UOCMXZLNHQBBOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) typically involves the reaction of zinc salts with 2-(2-benzoxazolyl)phenol. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-benzoxazolyl)phenolato]zinc(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different zinc oxides, while substitution reactions can produce various zinc complexes .

Scientific Research Applications

Photonic Applications

  • Electroluminescent Materials :
    • Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is recognized for its high efficiency as an electroluminescent material. It has been utilized in organic light-emitting diodes (OLEDs) where it serves as an electron transport layer. The compound exhibits broad electroluminescent emission, making it suitable for applications in white light-emitting diodes (LEDs) when combined with other materials like rubrene to enhance light purity .
  • Organic Photonic Devices :
    • The compound is also employed in organic and printed electronics due to its photoluminescent properties. Its ability to emit light efficiently under electrical excitation makes it a candidate for various optoelectronic devices, including displays and lighting systems .

Sensing Applications

  • Chemosensors :
    • Recent studies have highlighted the development of chemosensors based on bis[2-(2-benzoxazolyl)phenolato]zinc(II). These sensors exhibit high selectivity for metal ions such as Zn(II), Cd(II), and Pb(II). The mechanism involves excited-state intramolecular proton transfer (ESIPT), where the fluorescence emission shifts depending on the metal ion present. This property allows for ratiometric detection of metal cations, which is crucial for environmental monitoring and safety applications .

Material Science Applications

  • Thin Film Deposition :
    • The compound has been explored for its potential in thin film deposition techniques. Its organometallic nature allows it to be used as a precursor material in the fabrication of thin films for electronic and photonic applications. This aspect is particularly relevant in the development of solar cells and other energy-related technologies .
  • Nanoparticle Synthesis :
    • Bis[2-(2-benzoxazolyl)phenolato]zinc(II) has been utilized in the synthesis of nanoparticles, which can be leveraged in various applications ranging from catalysis to drug delivery systems. The ability to modify the size and surface properties of these nanoparticles opens avenues for tailored applications in nanotechnology .

Case Studies

  • OLED Development :
    • A study demonstrated that incorporating bis[2-(2-benzoxazolyl)phenolato]zinc(II) into OLED structures significantly improved device performance, leading to enhanced brightness and efficiency compared to traditional materials used in OLEDs .
  • Environmental Sensing :
    • Research involving chemosensors based on this compound showed promising results in detecting heavy metals at low concentrations, highlighting its potential utility in environmental monitoring systems aimed at ensuring public safety from toxic metal exposure .

Mechanism of Action

The mechanism of action of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other biomolecules, influencing various biochemical processes. Its unique structure allows it to participate in electron transfer reactions and other catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .

Biological Activity

Bis[2-(2-benzoxazolyl)phenolato]zinc(II), commonly referred to as bis-HBO, is a zinc coordination complex that has garnered attention for its potential biological activities. This compound is characterized by its unique ligand structure, which comprises two benzoxazole moieties linked through phenolic groups. The biological relevance of bis-HBO is primarily attributed to its interactions with metal ions and its role as a chemosensor, as well as its potential therapeutic applications.

  • Molecular Formula : C26H16N2O4Zn
  • Molecular Weight : 485.80 g/mol
  • CAS Number : 23467-27-8
  • Appearance : Light yellow to dark green powder or crystals

Biological Activity Overview

Bis-HBO exhibits several biological activities, including:

  • Antimicrobial Activity : Research indicates that bis-HBO can resensitize certain pathogenic bacteria to antibiotics by acting as a zinc ionophore, facilitating zinc uptake in bacterial cells. This property is crucial in combating antibiotic resistance .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of the JMJD3 enzyme, which plays a role in histone demethylation. Studies have shown that bis-HBO binds effectively to the enzyme's active site, demonstrating significant inhibitory effects .
  • Fluorescent Properties : Bis-HBO has been developed into a chemosensor with enhanced fluorescent properties due to photoinduced intramolecular proton transfer (ESIPT). This feature allows for selective detection of metal cations in aqueous environments, making it useful in biochemical assays .

Antimicrobial Effects

A study highlighted the effectiveness of bis-HBO in resensitizing resistant bacterial strains when combined with zinc salts. The mechanism involves enhancing the permeability of bacterial membranes to zinc ions, which disrupts cellular processes and enhances antibiotic efficacy .

Enzyme Inhibition Studies

In an investigation of JMJD3 inhibitors, bis-HBO was shown to bind in a bidentate manner with Fe²⁺ ions, filling the active site cavity effectively. The binding affinity was assessed using AlphaScreen protocols, indicating that the compound could serve as a lead for developing new therapeutic agents targeting epigenetic regulators .

Chemosensor Development

The synthesis of a macrocyclic ligand incorporating bis-HBO demonstrated high selectivity for metal cations such as Zn(II), Cd(II), and Pb(II). Spectroscopic studies confirmed its fluorescent properties, which are pH-dependent and can be utilized for real-time monitoring of metal ion concentrations in biological systems .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialResensitizes bacteria to antibiotics; enhances zinc uptake
Enzyme InhibitionInhibits JMJD3 enzyme; binds effectively at active site
ChemosensorHigh selectivity for metal cations; enhanced fluorescence

Q & A

Q. What are the established synthetic routes for Bis[2-(2-benzoxazolyl)phenolato]zinc(II), and how are they validated?

Level: Basic
Methodological Answer:
The synthesis typically involves two stages: (1) ligand preparation (2-(2-benzoxazolyl)phenol) via condensation of o-aminophenol with benzoxazole derivatives, and (2) coordination with zinc(II) salts (e.g., Zn(OAc)₂) under reflux in polar aprotic solvents (e.g., DMF). Validation employs spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm ligand purity and Zn coordination shifts.
  • XRD for crystal structure determination, ensuring correct geometry (e.g., tetrahedral vs. octahedral).
  • ESI-MS to verify molecular ion peaks corresponding to [M+H]⁺ or [M–H]⁻ .

Q. How can factorial design optimize reaction conditions for synthesizing Bis[2-(2-benzoxazolyl)phenolato]zinc(II)?

Level: Advanced
Methodological Answer:
A 2³ factorial design can systematically test variables:

  • Factors: Temperature (80–120°C), ligand-to-zinc molar ratio (1:1 to 2:1), and reaction time (4–12 hrs).
  • Responses: Yield, crystallinity (XRD), and photoluminescence quantum yield.
    Statistical tools (ANOVA) identify significant factors and interactions. For example, higher temperatures may reduce crystallinity but improve yield, necessitating Pareto analysis for trade-offs .

Q. How should researchers resolve contradictions between XRD and NMR data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies may arise from:

  • Sample heterogeneity: Use DSC/TGA to check for solvate formation or impurities.
  • Crystallinity vs. amorphous phases: Pair PXRD with solid-state NMR to compare bulk vs. local structure.
  • Computational validation: DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What spectroscopic techniques are critical for characterizing Bis[2-(2-benzoxazolyl)phenolato]zinc(II)?

Level: Basic
Methodological Answer:

  • UV-Vis and Fluorescence Spectroscopy: Determine π→π* transitions and emission maxima (e.g., λem ≈ 450 nm for blue-emitting complexes).
  • FT-IR: Confirm ligand deprotonation (disappearance of O–H stretch at ~3200 cm⁻¹) and Zn–O/N bond formation (500–600 cm⁻¹).
  • XPS: Validate zinc oxidation state (binding energy ~1022 eV for Zn²⁺) .

Q. What experimental approaches are used to evaluate this compound’s role in OLED device efficiency?

Level: Advanced
Methodological Answer:

  • Thin-film fabrication: Spin-coating or vacuum deposition to assess morphology (AFM/SEM) and uniformity.
  • Electroluminescence testing: Measure external quantum efficiency (EQE) and CIE coordinates using integrating spheres.
  • Accelerated aging studies: Expose devices to 85°C/85% RH to test stability, correlating degradation with Zn complex photochemical robustness .

Q. How do DFT studies explain the electronic properties of Bis[2-(2-benzoxazolyl)phenolato]zinc(II)?

Level: Advanced
Methodological Answer:

  • HOMO-LUMO Analysis: Calculate orbital energies (e.g., using B3LYP/6-31G*) to predict charge transport behavior.
  • TD-DFT: Simulate UV-Vis spectra by modeling excited-state transitions (e.g., ligand-centered vs. metal-to-ligand charge transfer).
  • Natural Bond Orbital (NBO) Analysis: Quantify Zn–ligand bond covalency and steric effects .

Q. What are common impurities in Bis[2-(2-benzoxazolyl)phenolato]zinc(II), and how are they detected?

Level: Basic
Methodological Answer:

  • Unreacted ligand: Detect via HPLC (C18 column, λ = 254 nm) with retention time comparison.
  • Zinc oxide byproducts: Use ICP-OES to quantify residual Zn²⁺ in filtrates.
  • Solvent traces: Headspace GC-MS to identify DMF or THF residues above 0.1% .

Q. How does modifying the benzoxazolyl substituent impact the compound’s photophysical properties?

Level: Advanced
Methodological Answer:

  • Electron-withdrawing groups (e.g., –NO₂): Redshift emission via stabilization of LUMO. Test via Hammett plots correlating σ values with λem.
  • Steric hindrance (e.g., –tBu): Increase quantum yield by reducing aggregation-caused quenching (ACQ). Validate using concentration-dependent fluorescence studies .

Q. What methodological frameworks guide stability studies of this compound under varying environmental conditions?

Level: Advanced
Methodological Answer:

  • ICH Q1A Guidelines: Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC purity checks.
  • Photostability: Expose to 365 nm UV light (ICH Q1B) and monitor decomposition via LC-MS.
  • Kinetic modeling: Apply Arrhenius equation to extrapolate shelf-life from degradation rates .

Q. How are theoretical frameworks applied to design research on Bis[2-(2-benzoxazolyl)phenolato]zinc(II)?

Level: Basic
Methodological Answer:

  • Ligand Field Theory: Predict geometry and electronic transitions based on d-orbital splitting.
  • Supramolecular Chemistry: Guide studies on intermolecular interactions (e.g., π-stacking) via Hirshfeld surface analysis (CrystalExplorer).
  • Marcus Theory: Analyze charge-transfer efficiency in device applications .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)phenol;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCMXZLNHQBBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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